N'-[4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl]-N,N-diethylethane-1,2-diamine
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Overview
Description
N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(DIETHYLAMINO)ETHYL]AMINE is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a pyrimidine ring substituted with a chlorophenyl group and a difluoromethyl group, along with a diethylaminoethyl side chain. Its unique structure lends itself to a variety of chemical reactions and applications, particularly in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(DIETHYLAMINO)ETHYL]AMINE typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl and difluoromethyl groups through electrophilic aromatic substitution reactions. The final step involves the alkylation of the pyrimidine nitrogen with diethylaminoethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(DIETHYLAMINO)ETHYL]AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the diethylaminoethyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction results in the corresponding reduced forms of the compound. Substitution reactions produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(DIETHYLAMINO)ETHYL]AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(DIETHYLAMINO)ETHYL]AMINE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(DIETHYLAMINO)ETHYL]AMINE
- N-[4-(4-CHLOROPHENYL)-6-(METHYL)-2-PYRIMIDINYL]-N-[2-(DIETHYLAMINO)ETHYL]AMINE
Uniqueness
N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(DIETHYLAMINO)ETHYL]AMINE is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C17H21ClF2N4 |
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Molecular Weight |
354.8 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl]-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C17H21ClF2N4/c1-3-24(4-2)10-9-21-17-22-14(11-15(23-17)16(19)20)12-5-7-13(18)8-6-12/h5-8,11,16H,3-4,9-10H2,1-2H3,(H,21,22,23) |
InChI Key |
HKNMCQMZUNEDQK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=NC(=CC(=N1)C(F)F)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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